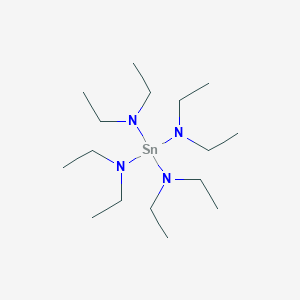

Tetraquis(dietilamido)estaño(IV)

Descripción general

Descripción

Synthesis Analysis

The synthesis of related organotin compounds involves various strategies, including exchange reactions between tin(IV) chloride and tin amides. For instance, tetrakis(bis(trimethylsilylmethyl)tin) can be synthesized from corresponding dihydrides and diethylamino derivatives, showing a methodology that might be adaptable for Tetrakis(diethylamido)tin(IV) (Belsky et al., 1981).

Molecular Structure Analysis

The molecular structure of related organotin compounds has been thoroughly investigated through X-ray structure analysis. These structures often display a centrosymmetric square cluster formation, which could be relevant to understanding the geometric arrangement around the tin atom in Tetrakis(diethylamido)tin(IV) (Belsky et al., 1981).

Chemical Reactions and Properties

Tetrakis(diethylamido)tin(IV) and similar compounds participate in a variety of chemical reactions. For example, they can undergo exchange reactions to yield corresponding dichlorides, highlighting their reactive nature and potential for various chemical applications (Wrackmeyer et al., 1992).

Physical Properties Analysis

The physical properties of organotin compounds like Tetrakis(diethylamido)tin(IV) include significant thermal stability and specific crystalline structures. These properties are crucial for their handling and application in industrial processes (Bratspies et al., 1977).

Chemical Properties Analysis

The chemical properties of organotin compounds are defined by their ligand types and the oxidation state of tin. The reactivity, such as in saponification or complex formation, underlines the versatility of these compounds in chemical syntheses and reactions (Reifenberg & Considine, 1967).

Aplicaciones Científicas De Investigación

Precursor para Películas Delgadas de Óxido Metálico

Tetrakis(dietilamido)estaño(IV) es ampliamente utilizado como precursor para producir películas delgadas de óxido metálico . Estas películas delgadas son estables y se pueden aplicar en la superficie de materiales de electrodos de carbono .

Síntesis de Xerogeles de Silicato de Estaño Mesoporosos

Tetrakis(dietilamido)estaño(IV) se puede utilizar como precursor para sintetizar xerogeles de silicato de estaño mesoporosos a través de la síntesis sol-gel templada no hidrolítica . Estos xerogeles tienen aplicaciones potenciales como catalizadores para la aminólisis .

Reducción de Meerwein–Ponndorf–Verley

Los xerogeles de silicato de estaño mesoporosos sintetizados utilizando Tetrakis(dietilamido)estaño(IV) también pueden servir como catalizadores potenciales para la reducción de Meerwein–Ponndorf–Verley . Este es un tipo de reacción orgánica donde un alcohol secundario se oxida a una cetona utilizando un alcóxido de aluminio .

Fabricación de una Capa Ultrdelgada de SnO2

Tetrakis(dietilamido)estaño(IV) se puede utilizar para fabricar una capa ultrdelgada de SnO2 en nanotubos de carbono . Esto tiene aplicaciones potenciales en la fabricación de ánodos para baterías de iones de litio .

Método de Deposición Química en Vapor

Tetrakis(dietilamido)estaño(IV) es un compuesto volátil con cuatro ligandos intercambiables . Esto lo hace adecuado para su uso en el método de deposición química en vapor, una técnica popular para producir materiales sólidos de alta calidad y alto rendimiento

Mecanismo De Acción

Target of Action

Tetrakis(diethylamido)tin(IV) is primarily used as a precursor in the synthesis of metal oxide thin films via the chemical vapor deposition method . Its primary targets are the surfaces of materials where these thin films are to be deposited.

Mode of Action

The compound interacts with its targets by depositing a thin layer of metal oxide on the surface of the target material . This is achieved through a process known as chemical vapor deposition, where the compound is vaporized and then deposited on the surface of the target material .

Biochemical Pathways

Tetrakis(diethylamido)tin(IV) is involved in the non-hydrolytic templated sol–gel synthesis pathway . This pathway leads to the formation of mesoporous tin silicate xerogels . These xerogels can act as potential catalysts for aminolysis and for the Meerwein–Ponndorf–Verley reduction .

Pharmacokinetics

Its volatility and reactivity are critical factors influencing its bioavailability in the context of chemical vapor deposition .

Result of Action

The action of Tetrakis(diethylamido)tin(IV) results in the formation of stable metal oxide thin films on the surface of target materials . For example, it can be used to fabricate an ultrathin layer of SnO2 on carbon nanotubes, which can be used as anodes for lithium-ion batteries .

Safety and Hazards

Tetrakis(diethylamido)tin(IV) is classified as a dangerous substance. It is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, clothing, and eye/face protection .

Direcciones Futuras

Propiedades

IUPAC Name |

N-ethyl-N-[tris(diethylamino)stannyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H10N.Sn/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVSPCQTOMZHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Sn](N(CC)CC)(N(CC)CC)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40N4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586837 | |

| Record name | N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1066-78-0 | |

| Record name | N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(diethylamido)tin(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

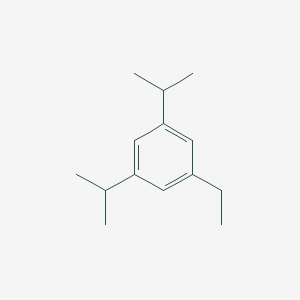

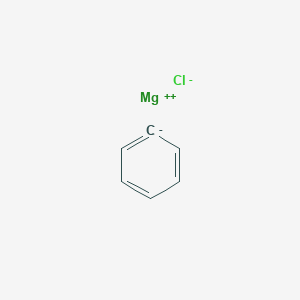

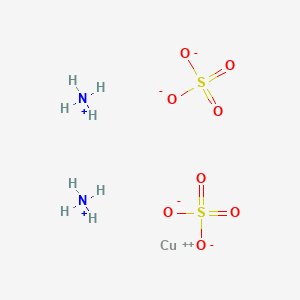

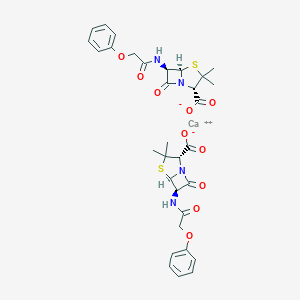

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)

![Dibenzo[a,g]coronene](/img/structure/B86633.png)